molecular formula C19H20FN5O2S2 B2703378 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 1105221-94-0

2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

カタログ番号: B2703378
CAS番号: 1105221-94-0
分子量: 433.52
InChIキー: WSNPHARPBUIABA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a 4-(4-fluorophenyl)piperazine moiety and a thioether linkage to an acetamide group bearing a furan-2-ylmethyl substituent. The 4-fluorophenylpiperazine group is known to enhance pharmacokinetic properties, such as blood-brain barrier permeability, while the thiadiazole-thioacetamide scaffold contributes to diverse bioactivities, including antimicrobial and anticancer effects . The furan moiety may influence solubility and electronic interactions with biological targets .

特性

IUPAC Name

2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2S2/c20-14-3-5-15(6-4-14)24-7-9-25(10-8-24)18-22-23-19(29-18)28-13-17(26)21-12-16-2-1-11-27-16/h1-6,11H,7-10,12-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNPHARPBUIABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiadiazole ring, a piperazine moiety, and a furan substituent, which are known to influence its biological activity. The presence of the fluorophenyl group is significant for enhancing metabolic stability and binding affinity to biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one in focus have shown promising cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Assays :
    • The cytotoxic effects were evaluated using the MTT assay against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.
    • Compounds derived from similar scaffolds demonstrated IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL, indicating potent anticancer activity.
    CompoundCell LineIC50 (µg/mL)
    4eMCF-75.36
    4iHepG22.32
    Target CompoundMCF-7/HepG2TBD (under investigation)

The mechanism through which this compound exerts its anticancer effects is likely multifaceted:

  • Cell Cycle Arrest : Studies indicate that treatment with related compounds results in cell cycle arrest at the S and G2/M phases.
  • Apoptotic Pathways : Increased ratios of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins were observed, alongside elevated levels of caspase 9 activity, suggesting induction of apoptosis.

Structure-Activity Relationship (SAR)

The structural components of the compound significantly influence its biological activity:

  • Thiadiazole Ring : Enhances interaction with cellular targets.
  • Piperazine Moiety : Modifies pharmacokinetic properties and increases lipophilicity.
  • Furan Substituent : Potentially enhances binding affinity to specific receptors.

Research indicates that modifications on these groups can lead to substantial changes in activity; for example, replacing certain substituents can increase potency by several folds.

Case Studies

Several studies have investigated similar compounds with variations in their structure:

  • A study on 5-Aryl-1,3,4-thiadiazole derivatives showed that substitutions on the piperazine ring led to enhanced cytotoxicity against cancer cells.
  • Another investigation into FPMINT analogues revealed selective inhibition of equilibrative nucleoside transporters (ENTs), highlighting the importance of structural modifications in enhancing selectivity and potency.

科学的研究の応用

Pharmacological Applications

The pharmacological properties of 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide have been extensively studied:

  • Antimicrobial Activity : Thiadiazole derivatives are known for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Studies have shown that compounds containing thiadiazole rings can induce apoptosis and inhibit cancer cell proliferation. The mechanism often involves the modulation of cell cycle progression and the activation of apoptotic pathways .
  • Neuropharmacological Effects : The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on serotonin receptors, indicating possible antidepressant or anxiolytic properties.

Synthesis and Derivative Development

The synthesis of 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide typically involves multi-step synthetic pathways that can be optimized to improve yields and purity. This process often includes:

  • Formation of the thiadiazole ring
  • Introduction of the piperazine moiety
  • Coupling with the furan-derived acetamide

These synthetic methodologies allow for the development of various derivatives that may enhance biological activity or alter pharmacokinetic properties.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a therapeutic agent in infectious diseases .

Case Study 2: Anticancer Mechanism Investigation

Another research focused on the anticancer effects of this compound on human cancer cell lines. The findings revealed that treatment led to cell cycle arrest in the G0/G1 phase and increased apoptosis rates compared to untreated controls.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Thiadiazole Core

Table 1: Key Structural Differences and Physical Properties
Compound Name Thiadiazole Substituent Piperazine Substituent Acetamide Substituent Melting Point (°C) Biological Activity
Target Compound 4-(4-Fluorophenyl)piperazin-1-yl 4-Fluorophenyl Furan-2-ylmethyl Not reported Not reported
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)piperazin-1-yl)acetamide (4g) 4-Chlorophenyl 4-Fluorophenyl - 203–205 Anticancer (in vitro screening)
N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide Ethyl 2-Fluorophenyl - Not reported Not reported
2-((6-(Aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (4a–k) Aryl-imidazo-thiadiazole - 4-Fluorophenyl 135–265 Antibacterial, anti-inflammatory

Key Observations :

  • Thiadiazole Substituents : The target compound’s 4-fluorophenylpiperazine group is shared with 4g , but the latter lacks the thioether linkage and furan substituent. Ethyl or aryl-imidazo modifications (e.g., ) alter steric and electronic profiles, impacting solubility and target binding.
  • Piperazine Substituents : The 4-fluorophenyl group in the target compound and 4g may enhance receptor affinity compared to 2-fluorophenyl in , where positional isomerism could reduce activity .

Key Observations :

  • Anticancer Activity : Piperazine-thiadiazole derivatives (e.g., ) show variable efficacy depending on substituents. The target compound’s furan group may confer unique selectivity compared to ureido or nitroaryl analogs .
  • Antimicrobial Activity : Imidazo-thiadiazole derivatives () exhibit stronger antibacterial effects than simple thiadiazoles, suggesting the fused ring enhances target engagement.

Physicochemical and Spectral Comparisons

  • Melting Points : Thiadiazole derivatives with bulkier substituents (e.g., benzimidazole in ) exhibit higher melting points (260–265°C) compared to simpler analogs (135–205°C in ), reflecting increased crystallinity .
  • Spectral Data :
    • IR : All compounds show characteristic NH (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C=N (~1600 cm⁻¹) stretches .
    • NMR : The target compound’s furan protons are expected at δ 6.2–7.4 ppm (similar to ), while 4-fluorophenylpiperazine protons resonate at δ 2.5–3.5 ppm (piperazine CH₂) and δ 6.8–7.2 ppm (aromatic F-phenyl) .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide?

Answer:
The synthesis typically involves multi-step reactions:

Thiadiazole Core Formation : React 4-(4-fluorophenyl)piperazine with carbon disulfide and hydrazine hydrate to form the 1,3,4-thiadiazole ring (modified from methods in ).

Thioether Linkage : Introduce the thio group via nucleophilic substitution using 2-chloroacetamide derivatives (e.g., 2-chloro-N-(furan-2-ylmethyl)acetamide) in the presence of potassium carbonate (K₂CO₃) as a base, refluxed in ethanol (adapted from ).

Purification : Recrystallize the crude product using ethanol or DMSO/water mixtures (1:2 ratio) to achieve ≥95% purity (see ).
Key Considerations : Optimize reaction time (3–6 hours) and temperature (70–90°C) to avoid side products like disulfides. Monitor progress via TLC (ethyl acetate/hexane, 3:7).

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, piperazine N-CH₂ at δ 2.5–3.5 ppm). Compare with PubChem data ( ).
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z calculated for C₂₁H₂₁FN₆O₂S₂: 488.12).
  • X-ray Crystallography : Resolve ambiguous stereochemistry (if applicable) using single-crystal diffraction (e.g., R-factor <0.05 as in ).
  • Elemental Analysis : Confirm purity (C, H, N within ±0.4% of theoretical values).

Basic: How should researchers design preliminary biological activity screenings for this compound?

Answer:

  • Target Selection : Prioritize receptors/kinases associated with the piperazine-thiadiazole pharmacophore (e.g., serotonin/dopamine receptors, COX-1/2 inhibition; see ).
  • In Vitro Assays :
    • Antimicrobial : Use broth microdilution (MIC against S. aureus, E. coli) with positive controls (e.g., ciprofloxacin).
    • Anticancer : MTT assay on cancer cell lines (IC₅₀ determination; e.g., HeLa, MCF-7).
    • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) at 10 µM–100 nM concentrations.
  • Data Validation : Include triplicate replicates and statistical analysis (ANOVA, p<0.05).

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:

Substituent Variation :

  • Piperazine Modifications : Replace 4-fluorophenyl with 3,4-dichlorophenyl or pyridinyl (see for piperazine derivatives).
  • Thiadiazole Optimization : Test methyl/methoxy groups at position 2 ( ).

Biological Testing : Compare IC₅₀ values across analogs to identify critical substituents.

Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities toward target proteins (e.g., COX-2; PDB ID: 5KIR).

Meta-Analysis : Cross-reference with PubChem BioAssay data ( ) to validate trends.

Advanced: How should discrepancies in biological activity data between studies be addressed?

Answer:

  • Variable Control : Ensure consistency in assay conditions (e.g., cell line passage number, serum concentration).
  • Dose-Response Curves : Re-test conflicting compounds at 8–10 concentrations to confirm potency.
  • Orthogonal Assays : Validate antimicrobial activity via time-kill kinetics () if MIC results are inconsistent.
  • Solubility Checks : Use DLS or HPLC to rule out aggregation/precipitation artifacts.
  • Literature Review : Compare with structurally similar compounds (e.g., thiazole analogs in ).

Advanced: What strategies are recommended for transitioning from in vitro to in vivo studies?

Answer:

ADME Profiling :

  • Lipophilicity : Measure logP (shake-flask method; target 2–4 for blood-brain barrier penetration).
  • Metabolic Stability : Use liver microsomes (human/rat) to assess t₁/₂.

Toxicity Screening : Acute toxicity in zebrafish embryos (LC₅₀) or murine models ( ).

Formulation : Optimize bioavailability via PEGylation or liposomal encapsulation if solubility <1 mg/mL.

Pharmacokinetics : Conduct IV/PO dosing in rodents with LC-MS/MS quantification ( ).

Advanced: How can researchers resolve crystallization challenges for X-ray diffraction studies?

Answer:

  • Solvent Screening : Test mixed solvents (e.g., DMSO/water, acetone/hexane) via slow evaporation.
  • Temperature Gradients : Crystallize at 4°C or −20°C to slow nucleation.
  • Seeding : Introduce microcrystals from analogous compounds ( ).
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。